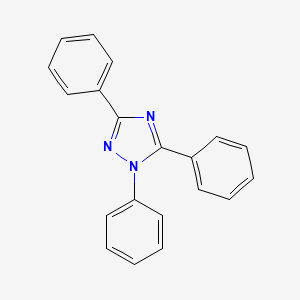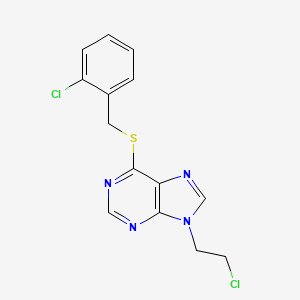
9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)-: is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a 6-(o-chlorobenzylthio) group and a 9-(2-chloroethyl) group attached to the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Thioether Formation: The 6-chloropurine undergoes a nucleophilic substitution reaction with o-chlorobenzylthiol to form the 6-(o-chlorobenzylthio)purine.
Alkylation: The 6-(o-chlorobenzylthio)purine is then alkylated with 2-chloroethyl chloride under basic conditions to introduce the 9-(2-chloroethyl) group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include:
Reaction Scale-Up: Ensuring that the reactions can be scaled up without significant loss of yield or purity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Safety and Environmental Concerns: Managing hazardous reagents and by-products in compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)-: can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or azides.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced forms of the original compound with modified functional groups.
Applications De Recherche Scientifique
9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)-: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Alkylation: The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function.
Inhibition: The compound may inhibit specific enzymes or signaling pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzylthio-9H-purine: Lacks the 2-chloroethyl group.
9-(2-Chloroethyl)-9H-purine: Lacks the 6-(o-chlorobenzylthio) group.
6-(o-Chlorobenzylthio)-9H-purine: Lacks the 9-(2-chloroethyl) group.
Uniqueness
Dual Functional Groups: The presence of both the 6-(o-chlorobenzylthio) and 9-(2-chloroethyl) groups makes this compound unique, providing distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
299-12-7 |
|---|---|
Formule moléculaire |
C14H12Cl2N4S |
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
9-(2-chloroethyl)-6-[(2-chlorophenyl)methylsulfanyl]purine |
InChI |
InChI=1S/C14H12Cl2N4S/c15-5-6-20-9-19-12-13(20)17-8-18-14(12)21-7-10-3-1-2-4-11(10)16/h1-4,8-9H,5-7H2 |
Clé InChI |
JIVHOWFJTJBYTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=CN3CCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'H-Spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B14751062.png)
![(2R)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B14751069.png)
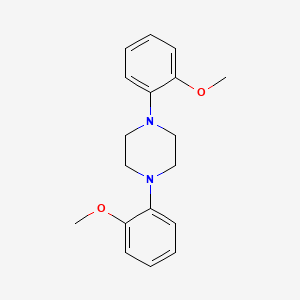
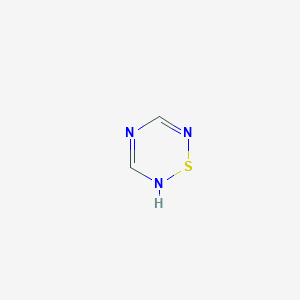
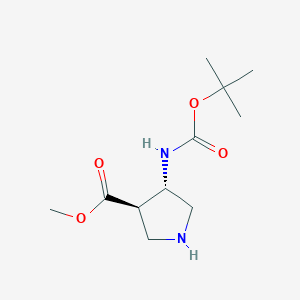
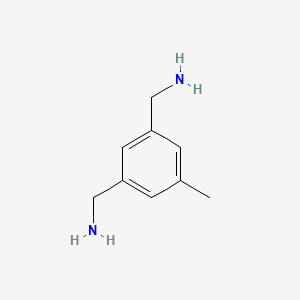
![3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14751103.png)
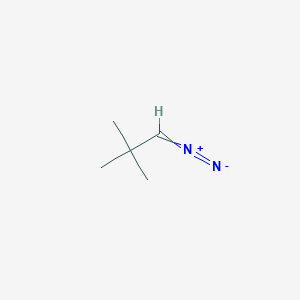

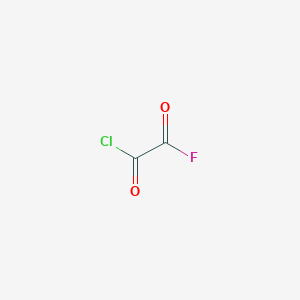
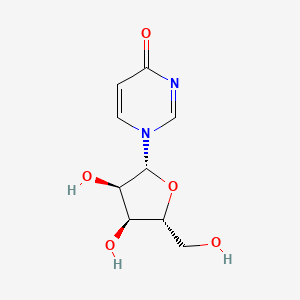
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)
